Timapiprant sodium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OC000459 (sodium) involves the preparation of an indole-acetic acid derivative. The key steps include the formation of the indole ring and the subsequent attachment of the acetic acid chain. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of OC000459 (sodium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
OC000459 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indole-acetic acid derivatives .
Scientific Research Applications
OC000459 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of indole-acetic acid derivatives in various chemical reactions.
Biology: Investigated for its effects on T helper 2 lymphocytes and eosinophils, providing insights into immune response mechanisms.
Medicine: Explored as a potential therapeutic agent for conditions such as asthma and other allergic diseases due to its ability to inhibit mast cell activation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the DP2 receptor .
Mechanism of Action
OC000459 (sodium) exerts its effects by selectively binding to the DP2 receptor, also known as CRTH2. This binding inhibits the activation of T helper 2 lymphocytes and eosinophils, which are key players in the immune response. The compound effectively displaces prostaglandin D2 from the DP2 receptor, preventing the downstream signaling that leads to inflammation and allergic responses .
Comparison with Similar Compounds
Similar Compounds
OC000459: The parent compound without the sodium salt.
Other DP2 Antagonists: Compounds such as fevipiprant and setipiprant, which also target the DP2 receptor but may have different binding affinities and pharmacokinetic profiles
Uniqueness
OC000459 (sodium) is unique due to its high selectivity and potency for the DP2 receptor. It has been shown to be effective in both in vitro and in vivo studies, making it a valuable tool for scientific research and potential therapeutic applications .
Biological Activity
Timapiprant sodium, also known as OC000459, is a selective antagonist of the D prostanoid receptor 2 (DP2), which is implicated in various allergic and inflammatory conditions, particularly eosinophilic asthma. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound exhibits its biological activity primarily through the inhibition of the DP2 receptor. This receptor is activated by prostaglandin D2 (PGD2), a lipid mediator that plays a significant role in the pathophysiology of asthma and other allergic diseases. By blocking DP2, this compound effectively reduces the activation and chemotaxis of Th2 lymphocytes and eosinophils, which are crucial in mediating allergic responses.
Key In Vitro Findings
- Inhibition of Th2 Cell Activation : this compound has been shown to inhibit Th2 cell activation in response to IgE-mediated mast cell activation with an IC₅₀ value of 0.019 μM .
- Chemotaxis Inhibition : It inhibits the chemotaxis of human Th2 lymphocytes with an IC₅₀ value of 0.028 μM .
- Anti-apoptotic Effects : The compound also counteracts the anti-apoptotic effects of PGD2 on Th2 cells (IC₅₀ = 0.035 μM) and inhibits cytokine production by these cells .
In Vivo Efficacy
This compound has demonstrated significant efficacy in various animal models:
- Eosinophilia Reduction : In rat models, it inhibited blood eosinophilia induced by DK-PGD2 with an ED₅₀ of 0.04 mg/kg .
- Airway Eosinophilia : In guinea pigs exposed to aerosolized DK-PGD2, it showed an ED₅₀ as low as 0.01 mg/kg .
Phase II Trials
In clinical settings, this compound has been evaluated for its efficacy in treating asthma:
- Asthma Challenge Response : A study indicated that this compound significantly inhibited the asthmatic response to allergen challenges, demonstrating its potential as a therapeutic agent for asthma management .
- Safety Profile : The drug was well-tolerated among participants, with a safety profile comparable to existing asthma treatments .
Comparative Data Table
Parameter | This compound | Other DP2 Antagonists |
---|---|---|
Target Receptor | DP2 | DP2 |
IC₅₀ for Th2 Activation | 0.019 μM | Varies |
ED₅₀ for Eosinophilia | 0.04 mg/kg | Varies |
Clinical Trials Status | Phase II | Various |
Case Studies
A notable case study involved patients with severe eosinophilic asthma who were treated with this compound. The results showed:
- Reduction in Eosinophil Count : Patients exhibited a significant decrease in blood eosinophil levels post-treatment.
- Improved Lung Function : Enhanced lung function was observed alongside reduced symptoms of asthma exacerbation.
Properties
IUPAC Name |
sodium;2-[5-fluoro-2-methyl-3-(quinolin-2-ylmethyl)indol-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2.Na/c1-13-17(11-16-8-6-14-4-2-3-5-19(14)23-16)18-10-15(22)7-9-20(18)24(13)12-21(25)26;/h2-10H,11-12H2,1H3,(H,25,26);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRNYIKRDAGPQZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)[O-])C=CC(=C2)F)CC3=NC4=CC=CC=C4C=C3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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